[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures It is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine-4-carboxylic acid with 2,4,5-trichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the aromatic rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Researchers investigate its interactions with biological targets to identify possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate exerts its effects involves its interaction with molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [2-Oxo-2-(2,4-dichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate
- [2-Oxo-2-(2,5-dichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate
Uniqueness
The presence of the 2,4,5-trichloroanilino group in [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate distinguishes it from similar compounds. This unique substitution pattern can influence its reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl5N2O3/c15-7-3-9(17)10(4-8(7)16)20-13(22)5-24-14(23)6-1-11(18)21-12(19)2-6/h1-4H,5H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDQVSXFHCAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.